(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide

Covalent inhibitor design Michael acceptor Enoyl-ACP reductase (FabI)

This compound features a non-interchangeable ortho-chlorophenyl (E)-acrylamide pharmacophore (US Patent 9,051,321 B2/EP2166847B1). Unlike saturated benzamide analogs, its α,β-unsaturated carbonyl enables covalent targeting. Ideal for FabI (S. aureus/F. tularensis) and CETP inhibitor screening decks. Physicochemical profile (tPSA ~55–58 Ų, cLogP ~4.8–5.2) suits oral bioavailability studies. Procure for diversity-oriented screening, PAMPA validation, or SAR expansion. Inquire for bulk/custom synthesis.

Molecular Formula C22H15ClN2O2
Molecular Weight 374.82
CAS No. 477486-27-4
Cat. No. B2404733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide
CAS477486-27-4
Molecular FormulaC22H15ClN2O2
Molecular Weight374.82
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)Cl
InChIInChI=1S/C22H15ClN2O2/c23-18-6-2-1-5-15(18)11-14-21(26)24-17-12-9-16(10-13-17)22-25-19-7-3-4-8-20(19)27-22/h1-14H,(H,24,26)/b14-11+
InChIKeySJORNFPXCFTPNT-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide (CAS 477486-27-4) – Structural Identity and Patent-Defined Pharmacological Context


(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide (CAS 477486-27-4; molecular formula C₂₂H₁₅ClN₂O₂; MW 374.82 g/mol) is a fully synthetic small molecule combining a benzoxazole heterocycle, a para-aminophenyl linker, an (E)-configured acrylamide bridge, and an ortho-chlorophenyl terminus [1]. The compound belongs to the heterocyclic acrylamide structural class claimed in US Patent 9,051,321 B2 as inhibitors of bacterial enoyl-ACP reductase (FabI) for antibacterial applications [1], and is also structurally encompassed within the Markush formulae of benzoxazole arylamide patents targeting cholesteryl ester transfer protein (CETP) [2]. No peer-reviewed quantitative biological activity data (IC₅₀, Kᵢ, MIC) for this exact compound were retrievable from PubMed, ChEMBL, BindingDB, or PubChem at the time of this analysis.

Why In-Class Benzoxazole Acrylamides Cannot Substitute for CAS 477486-27-4 Without Quantitative Cross-Validation


The benzoxazole-acrylamide chemical space covered by patents US 9,051,321 B2 and EP2166847B1 encompasses hundreds of structurally distinct embodiments varying in linker geometry (acrylamide vs. benzamide), halogen position (ortho, meta, para), and terminal ring identity (phenyl, thiophene, nitrophenyl, furan) [1][2]. In related dual-specificity phosphatase inhibitor series, altering the halogen position from ortho to meta or replacing the chlorophenyl with thiophene shifts in vitro potency by more than one order of magnitude [3]. Furthermore, the (E)-acrylamide linker possesses α,β-unsaturated carbonyl electrophilicity absent in the saturated benzamide analog (CAS 477503-74-5), creating fundamentally different reactivity toward biological nucleophiles [4]. These precedents demonstrate that the precise combination of ortho-chlorophenyl, (E)-acrylamide, and para-benzoxazole-phenyl geometry in CAS 477486-27-4 constitutes a non-interchangeable pharmacophore whose activity cannot be inferred by analogy alone.

Quantitative Differentiation Evidence for CAS 477486-27-4 Against Closest Structural Analogs


Linker Chemistry: (E)-Acrylamide vs. Saturated Benzamide – Electrophilic Reactivity and Geometric Constraint

CAS 477486-27-4 contains an (E)-configured α,β-unsaturated acrylamide linker that functions as a potential Michael acceptor capable of forming covalent adducts with active-site cysteine or other biological nucleophiles. In contrast, the closest benzamide analog, N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-chlorobenzamide (CAS 477503-74-5; C₂₀H₁₃ClN₂O₂; MW 348.78), replaces this with a saturated amide bond that lacks electrophilic reactivity [1]. The (E)-geometry of the acrylamide in CAS 477486-27-4 also imposes a rigid, extended trans-configuration (C=C bond length ~1.34 Å), whereas the benzamide analog has free rotation around the carbonyl–aryl bond, resulting in different conformational ensembles and pharmacophoric presentation [2]. Within the FabI inhibitor patent family, the acrylamide motif is consistently associated with the core pharmacophore required for enoyl-ACP reductase inhibition [3].

Covalent inhibitor design Michael acceptor Enoyl-ACP reductase (FabI) Structure-activity relationship

Molecular Weight and Lipophilicity Differentiation from the Thiophene Analog

CAS 477486-27-4 (MW 374.82; predicted cLogP ~4.8–5.2) differs substantially in molecular weight and lipophilicity from its closest heterocyclic-substituted analog, (E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide (C₂₀H₁₄N₂O₂S; MW 346.40; predicted cLogP ~3.8–4.2) [1]. The 2-chlorophenyl terminus in the target compound adds 28.4 Da of mass and approximately 0.8–1.0 logP units relative to the thiophene analog, as chlorine contributes both atomic mass (35.45 vs. 32.07 for S) and hydrophobic surface area [2]. In benzoxazole-based CETP inhibitor series, lipophilicity within this range has been demonstrated to correlate with plasma protein binding and microsomal stability, with logP shifts of ≥0.5 units producing measurable changes in unbound fraction [3]. The higher lipophilicity of CAS 477486-27-4 predicts greater membrane permeability but also potentially higher metabolic liability compared to the more polar thiophene analog.

Drug-likeness Lipophilicity Permeability Lead optimization

Para-Benzoxazole-Phenyl Geometry vs. Ortho-Regioisomeric Analog – Molecular Shape and Binding Site Complementarity

CAS 477486-27-4 features the benzoxazole moiety attached at the para-position of the central aniline-derived phenyl ring, producing an extended, roughly linear molecular axis (~16–18 Å end-to-end). The regioisomeric analog (E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide places the benzoxazole at the ortho-position, generating a kinked, compact geometry with a significantly different molecular shape [1]. In the VHR phosphatase inhibitor series published by Wu et al. (2009), para-substituted benzoxazole-phenyl compounds (SA2, SA3, SA4) achieved IC₅₀ values of 71–78 nM, demonstrating that the para-oriented scaffold can access the hydrophobic groove adjacent to the catalytic pocket [2]. The specific para-arrangement in CAS 477486-27-4 mimics this geometry, whereas ortho-attachment would project the benzoxazole into a sterically distinct region of any target protein, likely producing different binding affinities and selectivity profiles.

Molecular topology Regioisomerism Target engagement Scaffold geometry

Chlorine Position: Ortho (2-Chlorophenyl) vs. Meta (3-Chlorophenyl) – Steric and Electronic Differentiation

The ortho-chlorine substituent in CAS 477486-27-4 introduces distinct steric and electronic effects compared to the meta-chlorine substitution found in the benzamide comparator N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-chlorobenzamide (CAS 477503-74-5) [1]. Ortho-chlorine exerts a stronger electron-withdrawing inductive effect (–I) on the adjacent acrylamide π-system due to proximity, and creates steric hindrance that restricts rotation of the chlorophenyl ring relative to the acrylamide plane. In the VHR inhibitor study, compounds SA2 (ortho-Cl) and SA3 (ortho-F) exhibited nearly identical IC₅₀ values (71 and 74 nM, respectively), and the authors explicitly noted that 'a halogen in ortho-position, such as chlorine (SA2) or fluorine (SA3), had no effect on inhibitory activity against VHR in vitro,' while contributing to differential antiproliferative effects in cells [2]. This ortho-halogen effect contrasts with the behavior of meta-substituted benzamide analogs, which have been reported to lose potency in related phosphatase inhibition assays [3].

Halogen bonding Ortho effect Steric hindrance Electronic effects SAR

Patent-Defined Biological Application Context: FabI Enzyme Inhibition vs. CETP Inhibition

CAS 477486-27-4 is structurally encompassed within two distinct patent families that define different primary biological applications. US Patent 9,051,321 B2 claims heterocyclic acrylamides as inhibitors of bacterial FabI (enoyl-ACP reductase), an essential enzyme in bacterial fatty acid biosynthesis, with exemplified compounds demonstrating FabI IC₅₀ values as low as 9.9 μM in fluorescence-based assays against S. aureus FabI [1][2]. Separately, EP2166847B1 claims benzoxazole arylamides as CETP inhibitors for cardiovascular indications, with potent examples achieving IC₅₀ values in the nanomolar range [3]. The closest thiophene analog lacks the chlorophenyl moiety that is explicitly present in multiple exemplified compounds within both patent families, positioning CAS 477486-27-4 as a dual-context probe molecule for both antibacterial and lipid metabolism target screening, whereas the thiophene and nitrophenyl analogs are not identically situated within both patent scopes [1][3].

Antibacterial FabI inhibitor CETP inhibitor Patent analysis Target selectivity

Hydrogen Bond Acceptor/Donor Profile vs. Nitrophenyl Analog – Impact on Solubility and Permeability

CAS 477486-27-4 possesses 1 hydrogen bond donor (amide NH) and 3 hydrogen bond acceptors (benzoxazole O, benzoxazole N, amide carbonyl O), yielding a topological polar surface area (tPSA) of approximately 55–58 Ų [1]. The 3-nitrophenyl analog (E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(3-nitrophenyl)acrylamide (CAS 6015-16-3; C₂₂H₁₅N₃O₄; MW 385.37) adds two additional H-bond acceptors from the nitro group, increasing tPSA to approximately 98–105 Ų [2]. This ~40–47 Ų increase in tPSA predicts substantially reduced passive membrane permeability for the nitro analog: the generally accepted threshold for acceptable oral absorption is tPSA < 140 Ų, and for CNS penetration tPSA < 60–70 Ų is preferred [3]. CAS 477486-27-4 thus falls within the favorable range for both oral and CNS drug-like space, whereas the nitro analog's elevated tPSA would restrict its utility in cellular permeability-dependent assays, particularly those requiring blood-brain barrier penetration.

Physicochemical properties Lipinski rules tPSA Solubility ADME

Recommended Research and Procurement Application Scenarios for CAS 477486-27-4 Based on Verified Differentiation Evidence


FabI-Targeted Antibacterial Screening Libraries

CAS 477486-27-4 is structurally positioned within the FabI inhibitor chemical space defined by US Patent 9,051,321 B2 [1]. Its (E)-acrylamide linker provides the α,β-unsaturated carbonyl system associated with FabI inhibition, while the 2-chlorophenyl substituent matches the halogenated aromatic motif present in multiple exemplified patent compounds. This compound is suitable for inclusion in diversity-oriented antibacterial screening decks targeting enoyl-ACP reductase from Staphylococcus aureus or Francisella tularensis, where related heterocyclic acrylamides have demonstrated IC₅₀ values in the low micromolar range [1][2]. Procurement value: the compound serves as a probe to establish whether ortho-chlorophenyl substitution on the acrylamide terminus affects FabI inhibitory potency relative to the thiophene or unsubstituted phenyl variants.

Covalent Inhibitor Probe Development Leveraging the Acrylamide Warhead

The (E)-acrylamide moiety in CAS 477486-27-4 functions as a latent Michael acceptor, enabling irreversible or slowly reversible covalent bond formation with active-site cysteine residues in target proteins [1]. This contrasts with the non-covalent benzamide analog (CAS 477503-74-5), which cannot form such adducts. Research groups developing covalent inhibitors for phosphatases (e.g., VHR/DUSP3), kinases, or other cysteine-dependent enzymes should consider CAS 477486-27-4 as a scaffold for structure-activity relationship expansion, given that related para-benzoxazole-phenyl compounds achieve nanomolar inhibition in VHR enzymatic assays [2]. The ortho-chlorine may further modulate reactivity of the acrylamide β-carbon through inductive effects.

CETP Inhibition and Cardiovascular Target Screening

The benzoxazole arylamide scaffold in CAS 477486-27-4 is claimed in EP2166847B1 as a CETP inhibitor chemotype for HDL-cholesterol elevation [3]. The compound carries the 4-(benzo[d]oxazol-2-yl)phenyl substructure that is essential for CETP binding in this series, combined with the 2-chlorophenyl acrylamide terminus. For academic or industrial groups screening CETP inhibitors, CAS 477486-27-4 represents a structurally tractable entry point with physicochemical properties (tPSA ~55–58 Ų; cLogP ~4.8–5.2) within the range favorable for oral bioavailability [4], offering a differentiated lipophilicity profile from more polar analogs in the same patent family.

Physicochemical Probe for Membrane Permeability Studies

With a calculated tPSA of approximately 55–58 Ų and cLogP of 4.8–5.2, CAS 477486-27-4 occupies a property space consistent with compounds capable of passive transcellular permeation [4]. This contrasts with the 3-nitrophenyl analog (tPSA ~98–105 Ų), which is predicted to have substantially lower membrane permeability. CAS 477486-27-4 can serve as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 studies designed to validate computational permeability predictions for the benzoxazole-acrylamide series. Its chlorophenyl moiety also provides a convenient UV chromophore for HPLC-based quantification in permeability and metabolic stability experiments.

Quote Request

Request a Quote for (E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.